Enhanced Lipophilicity (LogP) Driven by the 4-(1-Hydroxycyclohexyl)ethynyl Substituent
The target compound exhibits a calculated LogP of 1.99, which is approximately 0.5–1.0 log units higher than the LogP of the unsubstituted 4-ethynyl-6-methyl-2H-pyran-2-one core (~1.0–1.5) . This increase is attributable to the lipophilic cyclohexyl ring and is consistent with the established Hansch π-value contribution of a cyclohexyl group (~+2.0) [1]. The elevated LogP is expected to enhance passive membrane permeability relative to less lipophilic 2-pyrone analogs, as supported by the general correlation between LogP and Caco-2 permeability for neutral heterocycles [2]. However, direct comparative permeability data for this compound versus specific analogs are not publicly available.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.99 |
| Comparator Or Baseline | 4-ethynyl-6-methyl-2H-pyran-2-one (estimated LogP ~1.0–1.5 based on fragment-based calculation) |
| Quantified Difference | ΔLogP ≈ 0.5–1.0 (target more lipophilic) |
| Conditions | Computed via atom-based method; no experimental logP reported |
Why This Matters
Higher LogP correlates with improved membrane permeability, which is critical for intracellular target engagement in cell-based assays and for blood-brain barrier penetration in CNS drug discovery programs.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
- [2] Artursson, P.; Karlsson, J. Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochem. Biophys. Res. Commun. 1991, 175, 880–885. View Source
